molecular formula C7H3BrF4O B1403939 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene CAS No. 1417567-03-3

2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene

Cat. No.: B1403939
CAS No.: 1417567-03-3
M. Wt: 259 g/mol
InChI Key: YFHUXGBUZPYSNB-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene is an aromatic compound characterized by the presence of bromine, difluoromethoxy, and difluoro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene typically involves the bromination of a difluoromethoxy-difluorobenzene precursor. The reaction conditions often include the use of bromine or a bromine source in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium amide or thiolates, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene is unique due to the combination of bromine, difluoromethoxy, and difluoro substituents on a benzene ring, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

2-bromo-5-(difluoromethoxy)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHUXGBUZPYSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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